Cas no 1255098-63-5 (Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate)

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate structure
1255098-63-5 structure
商品名:Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
CAS番号:1255098-63-5
MF:C10H11NO3
メガワット:193.199242830276
MDL:MFCD11053687
CID:5238449
PubChem ID:10583928

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
    • Methyl 6-hydroxyindoline-2-carboxylate
    • Methyl6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
    • 6-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester
    • 1H-Indole-2-carboxylic acid, 2,3-dihydro-6-hydroxy-, methyl ester
    • MDL: MFCD11053687
    • インチ: 1S/C10H11NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-3,5,9,11-12H,4H2,1H3
    • InChIKey: FPLNCIVNXDOSCD-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1CC2C=CC(=CC=2N1)O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 58.6

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-310742-0.5g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
0.5g
$1440.0 2025-03-19
Enamine
EN300-310742-0.1g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
0.1g
$1320.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01029202-1g
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95%
1g
¥7441.0 2023-04-04
Ambeed
A1091085-1g
Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95%
1g
$1084.0 2024-04-25
Enamine
EN300-310742-5g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5
5g
$4349.0 2023-09-05
Enamine
EN300-310742-1.0g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
1.0g
$1500.0 2025-03-19
Enamine
EN300-310742-0.05g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
0.05g
$1261.0 2025-03-19
Enamine
EN300-310742-2.5g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
2.5g
$2940.0 2025-03-19
Enamine
EN300-310742-10.0g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
10.0g
$6450.0 2025-03-19
Enamine
EN300-310742-0.25g
methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
1255098-63-5 95.0%
0.25g
$1381.0 2025-03-19

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate 関連文献

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylateに関する追加情報

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 1255098-63-5): A Comprehensive Overview

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate, identified by its CAS number 1255098-63-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its indole core structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities and role in various therapeutic interventions.

The structural motif of Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate encompasses a hydroxyl group at the 6-position and a carboxylate ester at the 2-position of the indole ring. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both hydroxyl and ester functionalities allows for further derivatization, enabling the construction of more complex molecules with tailored biological activities.

In recent years, there has been a surge in research focusing on indole derivatives due to their broad spectrum of pharmacological effects. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of various indole-based compounds. The compound Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is no exception and has been explored for its potential therapeutic benefits. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for further investigation.

One of the most compelling aspects of Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is its role as a building block in the synthesis of more complex pharmacophores. The indole ring is highly versatile and can be modified in numerous ways to achieve desired biological outcomes. Researchers have leveraged this flexibility to develop novel compounds with enhanced efficacy and reduced side effects. The ester functionality at the 2-position provides a handle for further chemical transformations, allowing chemists to explore diverse synthetic pathways.

The compound has also been studied in the context of drug discovery pipelines. Its structural features make it an attractive candidate for virtual screening and high-throughput screening assays aimed at identifying new drug candidates. Computational modeling studies have suggested that Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate can interact with various biological targets, including those involved in metabolic disorders and neurodegenerative diseases. These findings underscore its potential as a lead compound or intermediate in the development of new therapeutics.

Recent experimental studies have delved into the pharmacological profile of derivatives related to Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate. For instance, researchers have synthesized analogs with modified hydroxyl or ester groups to assess their biological activity. Preliminary results indicate that these derivatives exhibit promising effects in models of inflammation and cancer cell proliferation. These findings provide valuable insights into the structure-activity relationships within this class of compounds and guide future synthetic efforts.

The synthesis of Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate itself is an intriguing challenge that has been addressed by several research groups. Different synthetic routes have been explored, including cyclization reactions and esterification processes. These methods not only highlight the versatility of indole chemistry but also contribute to the development of efficient synthetic strategies for other indole derivatives. The optimization of these synthetic pathways is crucial for large-scale production and application in pharmaceutical research.

The future prospects for Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate are vast and exciting. As our understanding of its chemical properties and biological activities grows, so does its potential as a tool in drug discovery and development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its therapeutic potential. By leveraging cutting-edge technologies such as CRISPR gene editing and advanced computational modeling, researchers can accelerate the discovery process and bring new treatments to patients who need them.

In conclusion, Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 1255098-63-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its potential applications in drug development, make it a compound of great interest. As research continues to uncover new insights into its properties and functions, we can expect to see further innovations that will benefit human health and well-being.

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Amadis Chemical Company Limited
(CAS:1255098-63-5)Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
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